molecular formula C15H18N4O2 B6074474 Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate

Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate

Cat. No.: B6074474
M. Wt: 286.33 g/mol
InChI Key: BNWHCMCCKHOZHU-UHFFFAOYSA-N
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Description

Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate is an organic compound that belongs to the class of esters It features a complex structure with a triazine ring and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the 2-Methylphenyl Group:

    Esterification: The final step involves the esterification of the resulting compound with butanoic acid to form the ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions can target the triazine ring or the ester group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

  • Methyl 4-(4-bromophenyl)butanoate
  • Methyl 4-(4-chlorophenyl)butanoate
  • Methyl 4-(4-nitrophenyl)butanoate

Comparison: Methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-6-3-4-7-12(11)13-10-17-19-15(18-13)16-9-5-8-14(20)21-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHCMCCKHOZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC(=N2)NCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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